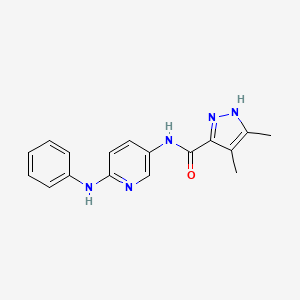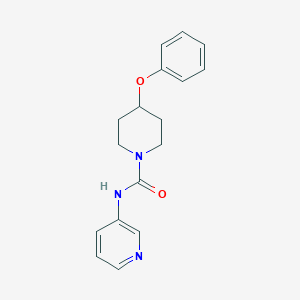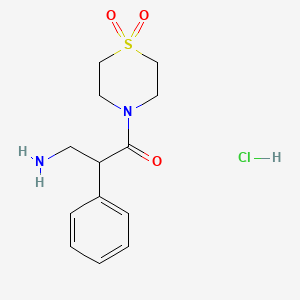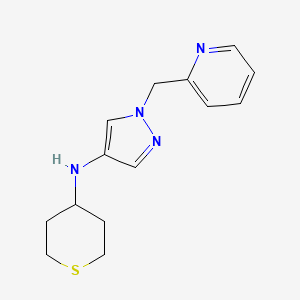
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride, also known as A-366, is a novel small molecule that has been synthesized to target and inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of LSD1 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This leads to the accumulation of H3K4me2 and H3K4me1 marks, which are associated with gene activation. The inhibition of LSD1 by this compound leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve survival in preclinical models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in various diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride. One area of interest is the development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of LSD1 in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of combination therapies involving this compound and other drugs may have potential therapeutic benefits in various diseases.
Métodos De Síntesis
The synthesis of 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride involves a multi-step process that starts with the reaction of 2-methylpropylamine with 3-pentanone to yield the intermediate product, N-(2-methylpropyl)-N-pentan-3-ylacetamide. This intermediate is then reacted with hydrochloric acid to form the final product, 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has been shown to exhibit potent antitumor activity in preclinical models of acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In neurodegenerative disorders, LSD1 has been shown to play a role in the pathogenesis of Alzheimer's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease.
In inflammatory diseases, LSD1 has been shown to regulate the expression of pro-inflammatory cytokines. This compound has been shown to reduce inflammation and improve survival in preclinical models of sepsis.
Propiedades
IUPAC Name |
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.ClH/c1-5-10(6-2)13(8-9(3)4)11(14)7-12;/h9-10H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDVJAYIHFQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)


![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)

![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)